

The Chemical Architecture of Agrocybenine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Agrocybenine

Cat. No.: B1662745

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An In-depth Examination of the Pyrrolopyridine Alkaloid from *Agrocybe cylindracea*

Introduction

Agrocybenine is a structurally intriguing alkaloid isolated from the edible mushroom *Agrocybe cylindracea*. As a member of the pyrrolopyridine class of compounds, its unique heterocyclic framework has drawn the attention of natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the chemical structure of **Agrocybenine**, including its spectroscopic and physicochemical properties. It also details the experimental protocols for its isolation and discusses its known and potential biological activities, offering a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Agrocybenine is a novel alkaloid with a distinct 1,4-diazaindan-type structure.^[1] Its chemical identity has been established through various spectroscopic methods, most notably through advanced NMR techniques.

Systematic Name (IUPAC): 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one^[2]

Chemical Formula: C₁₂H₁₈N₂O^{[2][3]}

Molecular Weight: 206.28 g/mol ^[2]

The core of **Agrocybenine** is a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring.

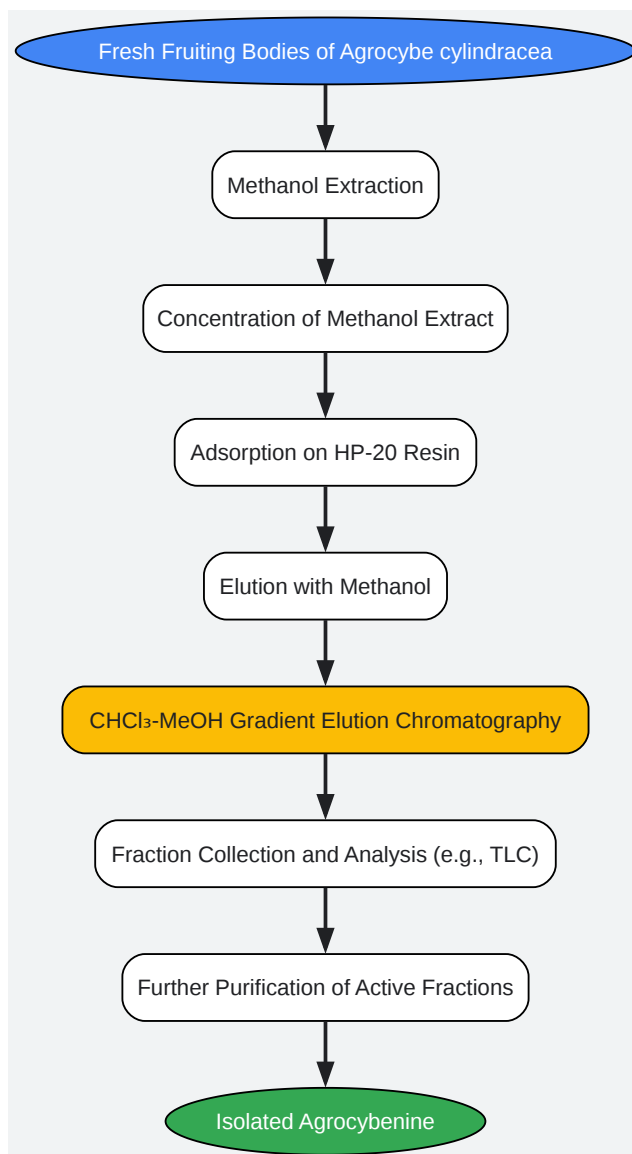
Physicochemical and Spectroscopic Data

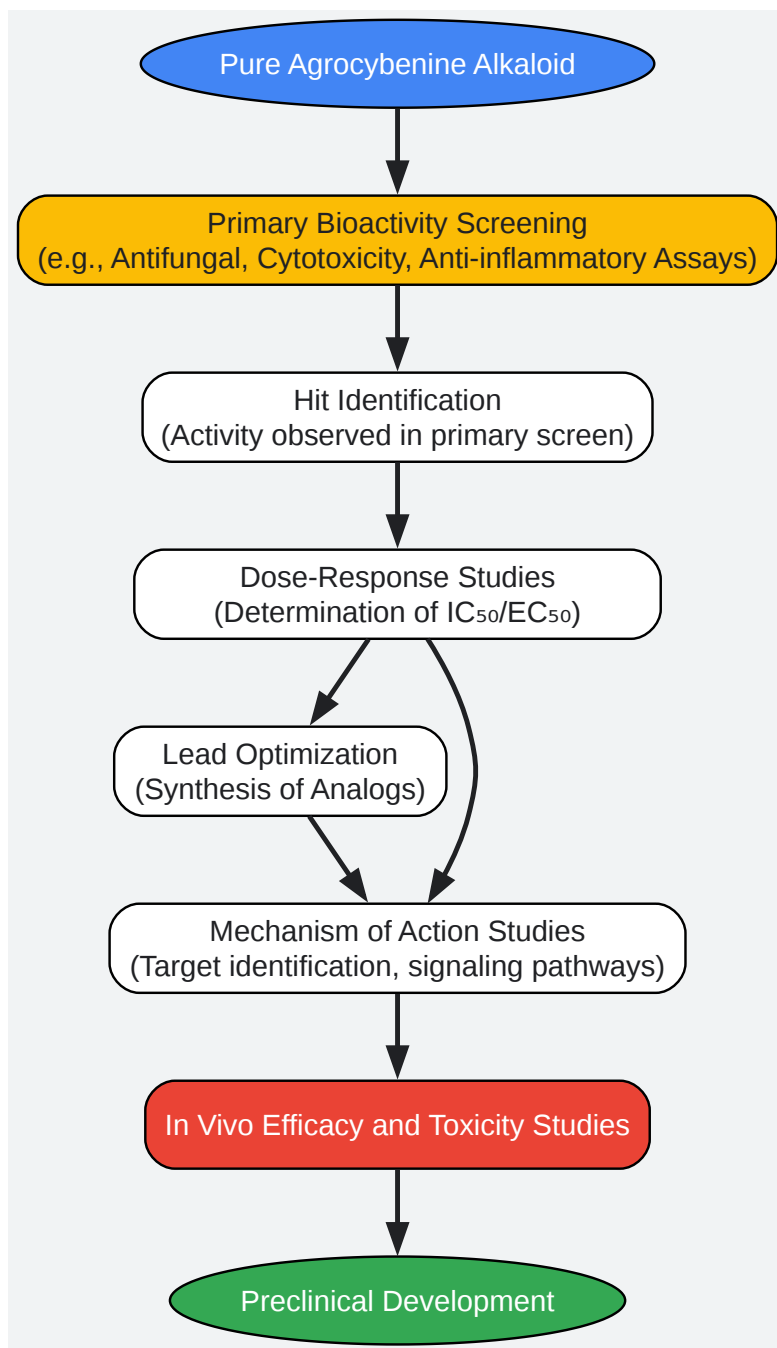
A summary of the key physicochemical and computational descriptors for **Agrocybenine** is provided in the table below. It is important to note that while the structure was originally elucidated by Koshino et al. in 1996 using various spectroscopic methods, including ¹⁵N-NMR studies with pulsed field gradient (PFG)-HMBC and HMQC techniques, the detailed primary spectroscopic data from this seminal work is not widely available in digital archives. The data presented here is a compilation from publicly accessible chemical databases.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	PubChem
Average Molecular Weight	206.2841 g/mol	FooDB
Monoisotopic Molecular Weight	206.141913208 Da	FooDB
CAS Registry Number	178764-92-6	PubChem
InChI	InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3	PubChem
Canonical SMILES	<chem>CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C</chem>	PubChem

Structural Visualization

The two-dimensional chemical structure of **Agrocybenine** is depicted below. This visualization, generated using the DOT language, illustrates the fused pyrrolopyridine ring system and the positions of the five methyl groups.





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References

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